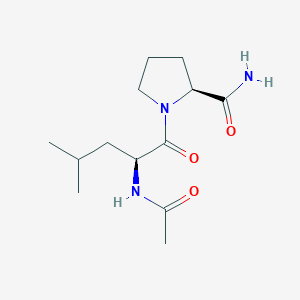

N-Acetylleucylprolinamide

Description

Structure

3D Structure

Properties

CAS No. |

142179-09-7 |

|---|---|

Molecular Formula |

C13H23N3O3 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H23N3O3/c1-8(2)7-10(15-9(3)17)13(19)16-6-4-5-11(16)12(14)18/h8,10-11H,4-7H2,1-3H3,(H2,14,18)(H,15,17)/t10-,11-/m0/s1 |

InChI Key |

CKLZCZMLTMDPBS-QWRGUYRKSA-N |

SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C |

Other CAS No. |

142179-09-7 |

Synonyms |

N-Ac-Leu-Pro-NH2 N-acetyl-L-leucyl-L-prolinamide N-acetylleucylprolinamide N-acetylleucylprolinamide, monohydrate |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Packing of N-Acetyl-L-leucyl-L-prolinamide Monohydrate

Abstract

This technical guide provides an in-depth exploration of the crystal packing of N-Acetyl-L-leucyl-L-prolinamide monohydrate, a derivative of a dipeptide with significant interest in biochemical and pharmaceutical research. We will dissect the intricate three-dimensional arrangement of the molecules in the crystalline state, with a particular focus on the crucial role of hydrogen bonding and the integral contribution of the water molecule of hydration. This document is intended for researchers, scientists, and drug development professionals, offering both a detailed analysis of the specific compound and a practical framework for understanding and investigating the crystal structures of similar peptide-based molecules. We will delve into the experimental methodology for crystal structure determination, present a thorough analysis of the molecular conformation and intermolecular interactions, and provide actionable insights into the interpretation of crystallographic data.

Introduction: The Significance of Crystal Packing in Peptide Derivatives

The solid-state structure of a molecule is a critical determinant of its physicochemical properties, including solubility, stability, bioavailability, and hygroscopicity. For peptide-based molecules and active pharmaceutical ingredients (APIs), understanding the crystal packing is paramount for formulation development and ensuring consistent product performance. N-Acetyl-L-leucyl-L-prolinamide is a modified dipeptide, and its monohydrate form presents a fascinating case study in the interplay of molecular conformation and non-covalent interactions that govern the formation of a stable, ordered crystalline lattice.

The crystal packing of this compound is primarily stabilized by a comprehensive, three-dimensional network of hydrogen bonds.[1] A key feature of this structure is the integral role of the water molecule, which acts as a bridge, connecting different peptide molecules and reinforcing the overall architecture.[1] This guide will illuminate the specifics of this network and place them within the broader context of peptide crystallography and the behavior of hydrated crystals.

Experimental Framework for Crystal Structure Determination

The elucidation of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement and analysis of the diffraction data. As a self-validating system, each step is critical for the integrity of the final model.

Synthesis and Crystallization of N-Acetyl-L-leucyl-L-prolinamide Monohydrate

The synthesis of N-Acetyl-L-leucyl-L-prolinamide can be achieved through standard peptide coupling techniques. A common approach involves the N-acetylation of L-leucine, followed by its coupling to L-prolinamide.

Protocol for Crystallization:

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For N-Acetyl-L-leucyl-L-prolinamide monohydrate, slow evaporation from an aqueous solution is a viable method.

-

Preparation of a Saturated Solution: Dissolve the purified N-Acetyl-L-leucyl-L-prolinamide in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a vibration-free environment. The vessel should be loosely covered to control the rate of evaporation.

-

Crystal Harvesting: Once suitable single crystals (typically 0.1-0.5 mm in size) have formed, they should be carefully harvested from the mother liquor.

The rationale behind slow evaporation is to allow the molecules sufficient time to arrange themselves into a thermodynamically stable, ordered lattice. Rapid precipitation often leads to amorphous solids or poorly diffracting microcrystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded. For the structure of N-Acetyl-L-leucyl-L-prolinamide monohydrate, data was collected at room temperature using Cu Kα radiation (λ = 1.54178 Å).[1]

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. The final R-factor for the N-Acetyl-L-leucyl-L-prolinamide monohydrate structure was 0.037 for 1693 observed reflections, indicating a high-quality refinement.[1]

In-Depth Analysis of the Crystal Structure

The crystal structure of N-Acetyl-L-leucyl-L-prolinamide monohydrate reveals a well-defined molecular conformation and an intricate network of intermolecular interactions that dictate the crystal packing.

Crystallographic Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₂₃N₃O₃·H₂O | [1] |

| Molecular Weight | 287.36 g/mol | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| a | 6.3863(8) Å | [1] |

| b | 14.346(2) Å | [1] |

| c | 17.247(2) Å | [1] |

| V | 1580.1(6) ų | [1] |

| Z | 4 | [1] |

| Dₓ (calculated density) | 1.208 g/cm³ | [1] |

Molecular Conformation

The conformation of the dipeptide derivative in the crystal is a key aspect of its structure.

-

Peptide Bond: The peptide linkage between the leucine and proline residues is in a trans conformation.[1] This is the most common and energetically favorable conformation for peptide bonds.

-

Pyrrolidine Ring: The proline's pyrrolidine ring adopts a Cγ-endo puckered conformation.[1] This specific pucker influences the overall shape of the molecule.

-

Leucine Side Chain: The leucine side chain is in a twisted [g-(tg-)] conformation.[1]

The Hydrogen Bonding Network: The Glue of the Crystal

The stability of the crystal lattice is predominantly due to a three-dimensional network of hydrogen bonds that involves all potential donor groups.[1]

Key Hydrogen Bonding Interactions:

-

Amide-Amide Interactions: The N-H groups of the peptide backbone and the C-terminal amide act as hydrogen bond donors to the carbonyl oxygen atoms of neighboring molecules.

-

Water Molecule Bridging: The water molecule plays a pivotal role in the crystal packing. It is engaged in three hydrogen bonds with different N-acetylamide molecules, effectively cross-linking them.[1] The oxygen atom of the water molecule acts as a hydrogen bond acceptor, while its hydrogen atoms act as donors.

Conclusion and Future Perspectives

The crystal structure of N-Acetyl-L-leucyl-L-prolinamide monohydrate provides a clear example of how specific molecular conformations and a robust hydrogen bonding network, critically mediated by water molecules, lead to a stable crystalline solid. The detailed understanding of this crystal packing is not merely an academic exercise; it has profound implications for the rational design of peptide-based therapeutics with optimized solid-state properties.

Future work could involve computational studies to quantify the energetic contributions of the different hydrogen bonds to the overall lattice energy. Additionally, investigating the potential for polymorphism—the ability of a compound to exist in more than one crystalline form—would be a valuable endeavor, as different polymorphs can exhibit distinct physical properties. The methodologies and analytical principles outlined in this guide provide a solid foundation for such future investigations into the fascinating world of peptide crystal engineering.

References

-

Puliti, R., Mattia, C. A., & Lilley, T. H. (1992). Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 48(4), 709-712. [Link]

Sources

An In-depth Technical Guide to the Biological Function and Research Applications of N-Acetylleucylprolinamide

Foreword: A Molecule of Inferred Potential

In the landscape of peptide research, not every molecule of interest comes with a wealth of direct, published data. N-Acetylleucylprolinamide is one such compound. While a specific, dedicated body of literature on this exact tripeptide derivative is not extensive, its constituent parts—N-terminal acetylation, a hydrophobic leucine residue, and a conformationally rigid proline—are among the most well-understood and strategically utilized motifs in peptide chemistry and drug development.

This guide, therefore, takes an experience-driven approach. As a senior application scientist, my role is not just to report on what is known but to synthesize foundational principles to predict, guide, and rationalize research into novel structures. We will deconstruct N-Acetylleucylprolinamide to understand the probable sum of its parts, offering a robust framework for its investigation and application. This document is built on the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them.

Part 1: The Strategic Importance of N-Acetylleucylprolinamide's Architecture

The structure of N-Acetylleucylprolinamide (Ac-Leu-Pro-NH₂) is a deliberate combination of modifications designed to enhance its stability, modulate its biological activity, and improve its drug-like properties.

The Crucial Role of N-Terminal Acetylation

N-terminal acetylation is a widespread natural post-translational modification, affecting approximately 85% of eukaryotic proteins.[1] In synthetic peptide design, it is a key strategic choice. The addition of an acetyl group (–COCH₃) to the N-terminal amine neutralizes its positive charge at physiological pH.[2] This has several profound consequences:

-

Increased Proteolytic Resistance: The free N-terminus is a primary target for aminopeptidases. By acetylating it, the peptide is protected from this common degradation pathway, significantly extending its biological half-life.[3][4][5]

-

Enhanced Biomimicry: Acetylated peptides more closely mimic the structure of internal sequences within a native protein, which can be advantageous for biological relevance in functional assays.[1][6]

-

Improved Membrane Permeability: By neutralizing the positive charge, the overall polarity of the peptide is reduced. This can enhance its ability to cross cell membranes, a critical factor for intracellular drug targets.[1][4]

The Influence of the Leucine Residue

Leucine, a hydrophobic amino acid, is a major contributor to protein and peptide structure and interactions. Its placement at the N-terminus (following the acetyl cap) is significant:

-

Stabilization of Secondary Structures: Leucine has a high propensity to promote the formation of α-helical structures. Leucine-rich motifs are known to be major contributors to helix stabilization.[7][8]

-

Driving Protein-Protein Interactions: The hydrophobic side chain of leucine is frequently involved in binding to target proteins, often fitting into hydrophobic pockets on a receptor's surface.[7][8]

The Structural Impact of the Proline Residue

Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone amide nitrogen.[9] This has critical structural implications:

-

Conformational Rigidity: The proline ring restricts the rotation of the peptide backbone, introducing a characteristic "kink" or turn.[9][10] This pre-organizes the peptide into a more defined conformation, which can reduce the entropic penalty of binding to a target.[11]

-

Inherent Resistance to Degradation: The peptide bond preceding a proline residue (the Leu-Pro bond in this case) is known to be highly resistant to cleavage by many common proteases.[10][12] This further enhances the overall stability of the peptide.

The combination of N-terminal acetylation and a proline residue makes N-Acetylleucylprolinamide an exceptionally stable small peptide scaffold.

Part 2: Hypothesized Biological Functions and Mechanisms of Action

Based on its structural components, we can hypothesize several promising areas of biological activity for N-Acetylleucylprolinamide.

Potential as a CNS-Active Agent

Many small, lipophilic, N-acetylated molecules exhibit activity within the central nervous system (CNS). For instance, N-acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the brain and is linked to myelin lipid synthesis and mitochondrial energy metabolism.[13][14] N-acetylcysteine (NAC) is another well-studied compound that can cross the blood-brain barrier and exerts neuroprotective effects by modulating glutamate transmission and reducing oxidative stress.[15][16]

The increased stability and reduced polarity of N-Acetylleucylprolinamide make it a candidate for CNS penetration. Its potential neuromodulatory effects would depend on the specific receptors or enzymes it interacts with in the brain.

Interaction with Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (POP) is a cytosolic serine protease that specifically cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[17][18] It is implicated in the metabolism of several neuropeptides and has been investigated as a drug target for neurological and inflammatory disorders.[18][19]

Given its N-acyl-proline structure, N-Acetylleucylprolinamide is a prime candidate to interact with POP. This interaction could manifest in two ways:

-

As an Inhibitor: Many potent POP inhibitors are N-acyl-pro-pyrrolidine-type molecules.[20] N-Acetylleucylprolinamide could act as a competitive inhibitor, binding to the active site of POP and preventing it from processing its natural substrates. This could lead to an increase in the levels of certain neuropeptides, with potential therapeutic effects.

-

As a Substrate: Alternatively, POP could cleave the prolinamide bond, leading to the release of N-Acetylleucine and prolinamide. In this scenario, the peptide itself would be a substrate, and its biological effect would be related to its rate of turnover or the activity of its breakdown products.

The diagram below illustrates the potential role of N-Acetylleucylprolinamide as a POP inhibitor, which represents a promising therapeutic hypothesis.

Caption: Hypothesized mechanism of N-Acetylleucylprolinamide as a POP inhibitor.

Part 3: Experimental Protocols for the Researcher

To investigate the hypothesized properties of N-Acetylleucylprolinamide, a robust set of experimental protocols is required. The following sections provide step-by-step methodologies grounded in established laboratory practice.

Synthesis and Purification Workflow

The primary method for producing N-Acetylleucylprolinamide is Solid-Phase Peptide Synthesis (SPPS). This allows for the sequential addition of amino acids on a solid resin support, followed by N-terminal modification and cleavage.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for N-Acetylleucylprolinamide.

Step-by-Step Methodology: SPPS

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in Dimethylformamide (DMF).

-

First Amino Acid (Proline):

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Couple Fmoc-Pro-OH using a coupling agent like HBTU and a base like DIEA in DMF.

-

Wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

-

Second Amino Acid (Leucine):

-

Repeat the Fmoc deprotection step.

-

Couple Fmoc-Leu-OH using the same coupling procedure.

-

Wash the resin.

-

-

N-Terminal Acetylation:

-

Perform a final Fmoc deprotection.

-

Add a solution of acetic anhydride and DIEA in DMF to the resin. Allow to react for 1-2 hours. This step acetylates the N-terminal amine of Leucine.[3]

-

Wash the resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Confirm the identity and purity using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass will be the sum of the residue masses plus the acetyl group (42 Da) minus water molecules.[1]

-

In Vitro Enzyme Inhibition Assay: Prolyl Oligopeptidase (POP)

This protocol determines if N-Acetylleucylprolinamide can inhibit POP activity.

-

Reagents and Materials:

-

Recombinant human Prolyl Oligopeptidase (POP).

-

Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC).

-

N-Acetylleucylprolinamide (test inhibitor).

-

Known POP inhibitor (positive control, e.g., Z-Pro-Prolinal).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of N-Acetylleucylprolinamide in assay buffer.

-

In the 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the POP enzyme. Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time (kinetic read) at the appropriate excitation/emission wavelengths for AMC (e.g., 360 nm/460 nm).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Plot the percentage of POP activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Part 4: Data Presentation and Interpretation

Clear data presentation is essential for evaluating the outcomes of synthesis and biological assays.

Table 1: Physicochemical Properties of N-Acetylleucylprolinamide

| Property | Predicted Value | Rationale / Method |

| Molecular Formula | C₁₃H₂₃N₃O₃ | Calculated from structure |

| Molecular Weight | 269.34 g/mol | Sum of atomic masses |

| Charge at pH 7.4 | 0 (Neutral) | N-terminal acetylation and C-terminal amidation neutralize charges.[4] |

| LogP (Hydrophobicity) | ~0.5 - 1.0 | Increased hydrophobicity due to acetyl group and Leu side chain. |

| Topological Polar Surface Area | ~90 Ų | Calculated from functional groups. |

Table 2: Hypothetical Data from a Prolyl Oligopeptidase (POP) Inhibition Assay

| Compound | IC₅₀ (nM) | Notes |

| N-Acetylleucylprolinamide | 850 | Exhibits moderate inhibitory activity. |

| Z-Pro-Prolinal (Control) | 15 | Potent, known inhibitor. Confirms assay validity. |

| Unmodified Leu-Pro-NH₂ | > 10,000 | The N-acetyl group is critical for binding to the POP active site. |

This data is illustrative and would need to be confirmed experimentally.

Conclusion and Future Directions

N-Acetylleucylprolinamide serves as an exemplary model for rational peptide design. By combining N-terminal acetylation for stability, a hydrophobic leucine for potential target interaction, and a rigid proline for conformational stability and protease resistance, this molecule is engineered for enhanced biological utility.

The primary hypothesized functions—as a CNS-active agent or as a modulator of prolyl oligopeptidase—provide clear and testable avenues for future research. Experimental validation, starting with the synthesis and in vitro assays described herein, is the critical next step. Further investigations could explore its effects in cell-based models of neuroinflammation or its pharmacokinetic profile in vivo. Ultimately, the study of N-Acetylleucylprolinamide offers valuable insights into how discrete chemical modifications collectively define the biological potential of a peptide.

References

-

CD Formulation. (n.d.). Acetylated Peptide Synthesis. Retrieved from [Link]

- Gaspar, D., et al. (2023).

-

LifeTein. (2025, August 14). Should My Peptide Be Acetylated?. Retrieved from [Link]

-

LifeTein. (n.d.). Peptide synthesis: Amidation and Acetylation. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Acetylated Peptide Enrichment Analysis. Retrieved from [Link]

- Marciano, Y., et al. (2023). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. PMC.

- PPIKB. (2025, June 12).

- Wang, Y., et al. (2021). N‐terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. Journal of Peptide Science, 27(9).

- Google Patents. (n.d.). DE102011118030A1 - Preparation and use of a peptide having an N-terminal 11 C-labeled acetyl group.

- Dittenhafer-Reed, K. E., et al. (2015). Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry. PMC.

- Eapen, V. V., et al. (2023).

-

Wikipedia. (n.d.). Proline. Retrieved from [Link]

- Oxford Academic. (2024, April 15). PPI3D: a web server for searching, analyzing and modeling protein–protein, protein–peptide and protein–nucleic acid interactions.

- Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. FASEB Journal, 9(9), 736-744.

- Goolsby, B. J., & Brodbelt, J. S. (2001). C-terminal peptide sequencing using acetylated peptides with MS in a quadrupole ion trap. Analyst, 126(9), 1541-1548.

- Zhang, X., et al. (2020). Rapid and Easy Enrichment Strategy for Naturally Acetylated N Termini Based on LysN Digestion and Amine-Reactive Resin Capture. Analytical Chemistry, 92(11), 7478-7483.

- Wang, Y., et al. (2014). Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin.

- Audie, J., et al. (2022). PPI-Affinity: A Web Tool for the Prediction and Optimization of Protein–Peptide and Protein–Protein Binding Affinity. Journal of Proteome Research, 21(7), 1786-1793.

- Lee, Y., et al. (2003). General function of N-terminal propeptide on assisting protein folding and inhibiting catalytic activity based on observations with a chimeric thermolysin-like protease.

- Tabb, D. L., et al. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry, 75(23), 6431-6437.

- Fridkin, M., et al. (2007). A highly efficient in situ N-acetylation approach for solid phase synthesis. Journal of Peptide Science, 13(1), 57-60.

- Jemimah, S., et al. (2017).

- Fuxreiter, M., et al. (2008). Prolyl oligopeptidase inhibition by N-acyl-pro-pyrrolidine-type molecules. Journal of Medicinal Chemistry, 51(23), 7489-7497.

- Somsen, B., et al. (2023). Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. MDPI.

-

Vrije Universiteit Brussel. (n.d.). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Retrieved from [Link]

- Hadži, S., et al. (2024). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Journal of Molecular Biology, 436(4), 168444.

- Tardiolo, G., et al. (2024). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. PMC.

- Li, Y., et al. (2018). Prolyl oligopeptidase inhibitor suppresses the upregulation of ACSDKP in patients with acute myeloid leukemia. PMC.

- Tenorio-Laranga, J., et al. (2010).

- Cummings, C. G., & Hamilton, A. D. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Chemical Biology, 2(3), 859-881.

- Svarcbahs, R., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α‑Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry, 66(12), 8049-8068.

- Satoh, T., et al. (1996). CNS-specific prostacyclin ligands as neuronal survival-promoting factors in the brain. British Journal of Pharmacology, 118(7), 1619-1624.

- Tolar-Peterson, E., et al. (2014). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. PMC.

- Myöhänen, T. T. (2020). The role of prolyl oligopeptidase, understanding the puzzle. PMC.

- Moffett, J. R., et al. (2007). N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. PMC.

- Xi, X., et al. (2020). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.

- Moffett, J. R., et al. (2007). "N-Acetylaspartate in the CNS: From neurodiagnostics to neurobiology". UNL Digital Commons.

Sources

- 1. lifetein.com [lifetein.com]

- 2. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 3. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. lifetein.com [lifetein.com]

- 5. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylated Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 7. cris.vub.be [cris.vub.be]

- 8. Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proline - Wikipedia [en.wikipedia.org]

- 10. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "N-Acetylaspartate in the CNS: From neurodiagnostics to neurobiology" by John R. Moffett, Brian Ross et al. [digitalcommons.unl.edu]

- 15. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Issues About the Physiological Functions of Prolyl Oligopeptidase Based on Its Discordant Spatial Association With Substrates and Inconsistencies Among mRNA, Protein Levels, and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Prolyl oligopeptidase inhibition by N-acyl-pro-pyrrolidine-type molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isomerization Benchmark: N-Acetylleucylprolinamide in Protein Folding & Drug Discovery

Executive Summary

Protein folding is often described as a rapid collapse into a native state, yet for many proteins, this process is stalled by a single, rate-limiting molecular event: the cis-trans isomerization of peptidyl-prolyl bonds. N-Acetylleucylprolinamide (Ac-Leu-Pro-NH₂) serves as the canonical "hydrogen atom" for studying this phenomenon.

This guide delineates the physicochemical role of Ac-Leu-Pro-NH₂ as a structural model. Unlike generic peptide sequences, the Leucine-Proline (Leu-Pro) motif presents specific steric constraints that mimic the hydrophobic cores of folding intermediates. This document provides a validated framework for using Ac-Leu-Pro-NH₂ to calibrate Peptidyl-Prolyl Isomerase (PPIase) activity, quantify intrinsic backbone dynamics via NMR, and benchmark folding kinetics in drug development.

The Biological Context: The "Proline Trap"

In the ribosome, polypeptide chains are synthesized with peptide bonds primarily in the trans conformation. However, the cyclic nature of the proline side chain reduces the energetic difference between cis and trans isomers, leading to a significant population (5–30%) of cis bonds in unfolded states.

For a protein to reach its native functional state, specific prolines must often isomerize to a non-native cis form (or vice versa). This process is intrinsically slow (

Why Ac-Leu-Pro-NH₂?

While many X-Pro peptides exist, Ac-Leu-Pro-NH₂ is the preferred model for three reasons:

-

Steric Bulk: The isobutyl side chain of Leucine (

) exerts steric pressure on the Proline ring ( -

Chemical Simplicity: The N-acetyl and C-amide capping groups eliminate charged termini effects, isolating the intrinsic backbone dynamics.

-

Solubility: It maintains high solubility in both aqueous and organic solvents, allowing for solvent-dependence studies (e.g., TFE titrations) relevant to membrane protein folding.

Thermodynamics & Kinetics of Isomerization

Understanding the baseline physics of Ac-Leu-Pro-NH₂ is a prerequisite for using it as a control in enzymatic assays.

The Equilibrium

The isomerization follows a reversible two-state model:

In aqueous solution at 25°C, the equilibrium strongly favors the trans isomer due to steric clashes between the Proline

Table 1: Baseline Thermodynamic Parameters for Ac-Leu-Pro-NH₂

| Parameter | Typical Value (25°C, D₂O) | Physical Significance |

| Trans is energetically favored by steric relief. | ||

| Free energy difference between isomers. | ||

| High activation barrier due to partial double-bond character. | ||

| Isomerization Rate ( | The "slow" timescale detectable by EXSY NMR. |

Experimental Protocols

Protocol A: NMR-Based Quantification (The Gold Standard)

Objective: Determine the intrinsic cis/trans ratio and exchange rates without interference from reporter groups.

Materials:

-

Ac-Leu-Pro-NH₂ (>98% purity).

-

Deuterated solvent (D₂O or DMSO-

). -

NMR Spectrometer (minimum 500 MHz recommended).

Workflow:

-

Sample Preparation: Dissolve peptide to 2–5 mM in D₂O. Adjust pH to 6.0 (unbuffered) or use 20 mM phosphate buffer to prevent amide exchange catalysis.

-

1D ¹H Spectrum Acquisition:

-

Target the Acetyl-methyl protons (

ppm). You will observe two distinct singlets. -

Target the Leucine

-methyls ( -

Note: The major peak corresponds to the trans isomer; the minor peak is the cis.

-

-

Data Analysis:

-

Integrate the area under the major (

) and minor ( -

Calculate population fraction:

.

-

-

Kinetic Measurement (EXSY/ROESY):

-

Run a 2D NOESY or ROESY experiment with mixing times (

) ranging from 50 ms to 500 ms. -

Look for exchange cross-peaks between the cis and trans resonances (distinct from NOE cross-peaks).

-

Fit peak intensities to the Bloch-McConnell equations to extract

and

-

Protocol B: Protease-Coupled Assay (High Throughput)

Note: While Ac-Leu-Pro-NH₂ is the structural model, high-throughput screening often utilizes the chromogenic analog Suc-Ala-Leu-Pro-Phe-pNA . The logic below applies to the Leu-Pro motif.

Objective: Measure the catalytic efficiency of a PPIase (e.g., Cyclophilin A).

-

Principle: Chymotrypsin cleaves only the trans isomer of the substrate.

-

Reaction:

-

Substrate is dissolved in LiCl/TFE (favoring a mixed cis/trans population).

-

Inject into aqueous buffer containing Chymotrypsin ± PPIase.

-

Phase 1 (Burst): Rapid cleavage of existing trans substrate.

-

Phase 2 (Lag): Slow cleavage limited by cis

trans isomerization.

-

-

Readout: Absorbance at 390 nm (p-nitroaniline release). The rate constant of the slow phase equals the isomerization rate (

).

Mechanism & Visualization

The following diagram illustrates the isomerization pathway and the experimental logic for distinguishing isomers.

Caption: The thermodynamic equilibrium of Ac-Leu-Pro-NH₂. The high activation barrier (

Applications in Drug Development

PPIase Inhibitor Screening

Peptidyl-Prolyl Isomerases (e.g., Pin1, FKBP12) are high-value targets for cancer and neurodegeneration.

-

Role of Model: Ac-Leu-Pro-NH₂ is used to determine the

of the enzyme. -

Validation: A drug candidate (e.g., Cyclosporin A) is validated if it reduces the observed isomerization rate (

) of the model peptide back to the baseline non-catalyzed rate (

Formulation Stability

Proline isomerization can induce conformational heterogeneity in peptide therapeutics, leading to aggregation.

-

Strategy: During formulation, Ac-Leu-Pro-NH₂ is used as a "canary" molecule to test if excipients (surfactants, buffers) shift the cis/trans equilibrium or lower the isomerization barrier, which could predict instability in the actual drug substance.

References

-

Fischer, G. (2000). "Peptidyl-prolyl cis/trans isomerases and their effectors." Angewandte Chemie International Edition, 33(14), 1415-1436. Link

-

Brandts, J. F., Halvorson, H. R., & Brennan, M. (1975). "Consideration of the Possibility that the slow step in protein denaturation reactions is due to cis-trans isomerism of proline residues." Biochemistry, 14(22), 4953–4963. Link

-

Reimer, U., et al. (1998). "Side-chain effects on peptidyl-prolyl cis/trans isomerisation." Journal of Molecular Biology, 279(2), 449-460. Link

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Canonical text for NMR assignment of Proline isomers).

-

Stein, R. L. (1993). "Mechanism of enzymatic and nonenzymatic prolyl cis-trans isomerization." Advances in Protein Chemistry, 44, 1-24. Link

Technical Guide: N-Acetylleucylprolinamide (Ac-Leu-Pro-NH2)

The following technical guide details the properties, synthesis, and applications of N-Acetylleucylprolinamide (Ac-Leu-Pro-NH2).

Part 1: Chemical Identity & Critical Clarification

Critical Note on CAS Registry Numbers

User Alert: The CAS number provided in your query (16395-58-7 ) corresponds to N-Acetyl-L-prolinamide (Ac-Pro-NH2), a simpler precursor molecule. The compound specified by the name N-Acetylleucylprolinamide is a dipeptide derivative with the sequence Ac-Leu-Pro-NH2 .

To ensure scientific accuracy, this guide focuses on the specific dipeptide N-Acetylleucylprolinamide while referencing the precursor where relevant.

| Feature | Target Compound | Precursor / CAS Mismatch |

| Chemical Name | N-Acetyl-L-leucyl-L-prolinamide | N-Acetyl-L-prolinamide |

| Abbreviation | Ac-Leu-Pro-NH2 (NALPA) | Ac-Pro-NH2 |

| CAS Number | 142179-09-7 (Monohydrate) | 16395-58-7 |

| Formula | C₁₃H₂₃N₃O₃ | C₇H₁₂N₂O₂ |

| Primary Use | Protease substrate analog, Structural model | Peptide synthesis intermediate |

Physicochemical Profile

N-Acetylleucylprolinamide is a blocked dipeptide often used in structural biology to model protein folding and enzyme-substrate interactions due to the conformational rigidity of the proline residue.

-

Systematic Name: (2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxamide[1]

-

Molecular Weight: 269.34 g/mol (Anhydrous)

-

Crystal Structure: Orthorhombic system, Space group

.[2] -

Solubility: Soluble in water, methanol, and DMSO.

-

Conformation: The peptide bond between Leucine and Proline typically adopts a trans conformation in the crystalline state, though cis-trans isomerization is possible in solution.

Part 2: Synthesis & Experimental Protocols

Chemical Synthesis Workflow

The synthesis of Ac-Leu-Pro-NH2 follows standard solution-phase peptide coupling logic. The objective is to couple N-acetyl-L-leucine with L-prolinamide while minimizing racemization.

Reagents & Materials:

-

Starting Materials: N-Acetyl-L-Leucine (Ac-Leu-OH), L-Prolinamide (Pro-NH2).

-

Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).

-

Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).

-

Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Protocol:

-

Activation: Dissolve Ac-Leu-OH (1.0 eq) in anhydrous DMF under nitrogen atmosphere. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

-

Coupling: Add L-Prolinamide (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture. Allow the temperature to rise to room temperature naturally.

-

Reaction: Stir for 12–18 hours. Monitor progress via TLC (System: CHCl₃/MeOH 9:1) or LC-MS.[3]

-

Work-up:

-

Evaporate DMF under reduced pressure.

-

Dissolve residue in Ethyl Acetate.

-

Wash sequentially with: 1M KHSO₄ (acid wash), Saturated NaHCO₃ (base wash), and Brine.

-

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Methanol/Ether or purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).

Visualization of Synthesis Logic

Caption: Step-wise chemical synthesis pathway for N-Acetylleucylprolinamide via carbodiimide coupling.

Part 3: Biological Applications & Mechanism[10]

Protease Substrate Analog & Inhibition

Ac-Leu-Pro-NH2 serves as a critical "minimalist" probe in enzymology. It mimics the P2-P1 residues of natural substrates for serine and cysteine proteases but lacks the scissile bond required for hydrolysis (due to the C-terminal amide capping), or reacts very slowly.

-

Thrombin Interaction: It acts as a non-cleavable or slow-reacting substrate analog. By binding to the active site (S2-S1 subsites), it allows researchers to map the steric requirements of the enzyme's binding pocket without rapid degradation of the probe.

-

Calpain & Cathepsin Models: The Leucine-Proline motif is structurally related to inhibitors like ALLN (N-acetyl-L-leucyl-L-leucyl-L-norleucinal). Ac-Leu-Pro-NH2 helps decouple the binding affinity of the backbone from the reactivity of the "warhead" (aldehyde vs. amide).

Structural Biology: The "Proline Kink" Model

In protein folding studies, Ac-Leu-Pro-NH2 is a model system for studying the cis-trans isomerization of the Xaa-Pro peptide bond.

-

Mechanism: The steric clash between the leucine side chain and the proline ring restricts conformational freedom.

-

Utility: Crystallographic data of this molecule provides reference bond angles and lengths used to parameterize molecular dynamics (MD) force fields (e.g., AMBER, CHARMM).

Signaling Pathway Interaction (Protease Logic)

Caption: Mechanism of Ac-Leu-Pro-NH2 acting as a stable active-site probe for serine proteases.

Part 4: References

-

Puliti, R., Mattia, C. A., & Lilley, T. H. (1992). Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate.[4][5][1] Acta Crystallographica Section C: Crystal Structure Communications, 48(4), 709-712.[4][5][2] Link

-

Bode, W., et al. (1989). The refined 1.9 Å crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. The EMBO Journal, 8(11), 3467–3475. Link

-

Sigma-Aldrich. N-Acetyl-L-prolinamide (CAS 16395-58-7) Product Sheet. (Cited for CAS clarification). Link

-

Lilley, T. H. (1994). Peptide and Protein Solvation. In: Thermodynamics of Biochemical Reactions. Wiley-Interscience. (Discusses solvation of Ac-Leu-Pro-NH2).

Sources

- 1. (2S)-1-[(2S)-2-乙酰氨基-4-甲基戊酰基]吡咯烷-2-甲酰胺 - CAS号 142179-09-7 - 摩熵化学 [molaid.com]

- 2. Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. moleculardepot.com [moleculardepot.com]

- 5. bluetigerscientific.com [bluetigerscientific.com]

Methodological & Application

Application Note: High-Purity Synthesis of N-Acetyl-L-leucyl-L-prolinamide (Ac-Leu-Pro-NH2)

Executive Summary

This application note details an optimized protocol for the solid-phase synthesis of N-Acetyl-L-leucyl-L-prolinamide (Ac-Leu-Pro-NH2) . This dipeptide is a critical substrate for Prolyl Oligopeptidase (POP/PREP) assays and a common structural motif in peptidomimetic drug design.

While dipeptide synthesis often appears trivial, the specific sequence containing a C-terminal Proline presents unique challenges, notably the high risk of diketopiperazine (DKP) formation and the failure of standard colorimetric monitoring tests. This protocol utilizes Fmoc-chemistry on Rink Amide resin to suppress DKP formation and mandates the Chloranil test for accurate reaction monitoring, ensuring high crude purity and minimizing downstream purification burdens.

Chemo-Structural Strategy & Logic

The "Proline Problem" & DKP Formation

The synthesis of Ac-Leu-Pro-NH2 involves a high risk of diketopiperazine (DKP) formation.

-

Mechanism: After the deprotection of the second amino acid (Leucine), the free N-terminal amine can back-bite the carbonyl carbon attaching the Proline to the resin.

-

Consequence: This cyclization cleaves the dipeptide from the resin prematurely, forming a cyclic byproduct (DKP) and reducing yield to near zero.

-

Solution: We utilize Rink Amide MBHA resin . Unlike Wang resin (ester linkage), Rink Amide forms a robust amide bond with the C-terminal Proline. This amide bond is significantly more resistant to nucleophilic attack by the N-terminal amine, effectively suppressing DKP formation during the Leucine deprotection step.

Monitoring Secondary Amines

Standard Kaiser (Ninhydrin) tests rely on primary amines to produce a blue color (Ruhemann’s purple). However, the intermediate H-Pro-Resin contains a secondary amine .

-

Risk: A Kaiser test on H-Pro-Resin will yield a false negative or a faint, uninterpretable reddish-brown.

-

Solution: This protocol strictly enforces the Chloranil Test or Isatin Test for verifying the coupling efficiency onto Proline residues.

Experimental Workflow (Visualization)

The following diagram outlines the critical decision points and specific monitoring techniques required for this synthesis.

Figure 1: Step-wise synthesis logic highlighting the switch between Kaiser and Chloranil monitoring methods.

Materials & Reagents Specifications

| Component | Specification | Purpose |

| Resin | Rink Amide MBHA (0.5–0.7 mmol/g) | Generates C-terminal amide; resists DKP formation. |

| Amino Acids | Fmoc-L-Pro-OH, Fmoc-L-Leu-OH | Building blocks (High purity >99%). |

| Coupling Reagents | HBTU (0.45 M in DMF) | Activator. HATU may be used for difficult couplings.[1][2] |

| Base | DIEA (N,N-Diisopropylethylamine) | Activates amino acid carboxylate. |

| Deprotection | 20% Piperidine in DMF | Removes Fmoc group.[3] |

| Capping | Acetic Anhydride (Ac₂O) / Pyridine | Acetylates the N-terminus. |

| Cleavage | TFA (HPLC Grade), TIS (Triisopropylsilane) | Cleaves peptide from resin and scavenges cations. |

| Solvents | DMF (Peptide Grade), DCM, Ether | Washing and precipitation. |

Detailed Protocol

Phase A: Resin Preparation & First Coupling

-

Weighing: Weigh 200 mg of Rink Amide MBHA resin into a fritted polypropylene reaction vessel.

-

Swelling: Add 5 mL DCM. Agitate gently for 30 mins. Drain. Repeat with DMF for 15 mins.

-

Linker Deprotection: Add 5 mL 20% Piperidine/DMF . Agitate 2 mins. Drain. Add fresh 20% Piperidine/DMF.[3] Agitate 10 mins. Drain.

-

Washing: Wash 3x DMF, 3x DCM, 3x DMF.

-

Coupling Fmoc-Pro-OH:

-

QC (Kaiser Test): Take a few beads. Add Ninhydrin reagents. Heat to 100°C.

-

Result: Beads should be colorless/yellow . (If blue, re-couple).

-

Phase B: Second Coupling (The Critical Step)

-

Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 5 mins). Note: Keep deprotection time short to minimize any risk of side reactions, though Rink resin is stable.

-

QC (Chloranil Test - MANDATORY):

-

Coupling Fmoc-Leu-OH:

-

QC (Chloranil Test): Repeat the Chloranil test on a bead sample.

-

Result: Beads should be colorless/yellow . This confirms the secondary amine of Proline has reacted.

-

Phase C: N-Terminal Acetylation

-

Fmoc Removal: Remove the Fmoc from the Leucine residue using 20% Piperidine/DMF (5 min + 10 min). Wash thoroughly.[1]

-

QC (Kaiser Test): Now that we have a primary amine (Leucine), revert to the Kaiser test.

-

Result: Beads should be dark blue .

-

-

Acetylation Reaction:

-

Prepare a solution of Acetic Anhydride : Pyridine : DMF (1 : 2 : 7) .

-

Add 5 mL to the resin. Agitate for 20 minutes.

-

-

Validation: Wash resin 3x DMF, 3x DCM. Perform Kaiser Test.

-

Result: Beads must be colorless . If blue, repeat acetylation.

-

Phase D: Cleavage & Isolation

-

Final Wash: Wash resin 5x DCM to remove all DMF traces. Dry resin under N2 flow for 20 mins.

-

Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H2O .

-

Reaction: Add cocktail to resin. Shake for 2 hours at RT.

-

Precipitation:

-

Filter the filtrate into a 50 mL centrifuge tube containing cold Diethyl Ether (-20°C).

-

The peptide will precipitate as a white solid.

-

Centrifuge (3000 rpm, 5 mins). Decant ether. Wash pellet 2x with cold ether.

-

-

Lyophilization: Dissolve pellet in 10% Acetic Acid/Water or 0.1% TFA/Water and lyophilize to obtain the crude white powder.

Analytical Validation

Expected Data

-

Chemical Formula: C13H23N3O3

-

Molecular Weight: 269.34 g/mol

-

Monoisotopic Mass: 269.17

LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes. (This small, polar dipeptide elutes early).

-

Detection: UV 214 nm (Amide bond) and ESI-MS (Positive Mode).

-

Acceptance Criteria: Single peak at >95% purity; MS shows [M+H]+ = 270.2.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield / Missing Product | DKP Formation. The dipeptide cyclized and cleaved during synthesis.[3] | Ensure Rink Amide resin is used. Do not use Wang or CTC resin. Minimize time in Piperidine during the second deprotection. |

| False Negative QC | Using Kaiser test on Proline. | Use Chloranil or Isatin tests for any step involving the Proline nitrogen.[4][6] |

| Incomplete Acetylation | Old Acetic Anhydride (hydrolyzed). | Use fresh Acetic Anhydride. Ensure base (Pyridine or DIEA) is present in excess. |

| Split Peaks in HPLC | Cis/Trans Isomerism. | Proline peptide bonds can undergo slow cis/trans isomerization. This is intrinsic to Proline. Collect both peaks if they have the same Mass; they will equilibrate. |

References

-

Solid-Phase Synthesis Strategy: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

-

Diketopiperazine (DKP) Formation: Gairí, M., et al. (1995). Diketopiperazine formation in solid-phase peptide synthesis using the Fmoc/tBu strategy.[8] International Journal of Peptide and Protein Research.

-

Monitoring Secondary Amines (Chloranil Test): Vojkovsky, T. (1995).[6] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.[6]

-

Prolyl Oligopeptidase Substrates: Polgár, L. (2002).[9] The prolyl oligopeptidase family.[9][10][11] Cellular and Molecular Life Sciences, 59, 349–362.

Sources

- 1. peptide.com [peptide.com]

- 2. chemtips.wordpress.com [chemtips.wordpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Investigating substrate binding mechanism in prolyl oligopeptidase through molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Macrocyclization of backbone N-methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]

Using N-Acetylleucylprolinamide in X-ray diffraction studies

Application Note: High-Resolution X-ray Diffraction Profiling of N-Acetyl-L-leucyl-L-prolinamide

Executive Summary

This application note details the protocol for the crystallization and X-ray diffraction (XRD) analysis of N-Acetyl-L-leucyl-L-prolinamide (Ac-Leu-Pro-NH₂) . As a dipeptide derivative, this compound serves as a critical model system for understanding the steric constraints of the Leu-Pro motif found in collagen, cytokines, and protease inhibitors.

This guide is designed for researchers utilizing Ac-Leu-Pro-NH₂ either as a standalone model for peptide bond geometry (specifically prolyl cis/trans isomerization and pyrrolidine ring puckering) or as a ligand in co-crystallization studies with proteolytic enzymes (e.g., Thrombin, Thermolysin).

Scientific Rationale & Mechanism

The Proline "Kink" and Conformational Analysis

Unlike other amino acids, the cyclic structure of proline restricts the conformational space of the peptide backbone. Ac-Leu-Pro-NH₂ is particularly valuable for studying:

-

Peptide Bond Isomerization: The peptide bond preceding proline (

) has a lower energy barrier between cis ( -

Ring Puckering: The pyrrolidine ring adopts specific "puckers" (envelope conformations) to relieve steric strain. Identifying whether the C

atom is endo (on the same side as C

Structural Benchmarks

Based on foundational crystallographic data (Puliti et al., 1992), the target metrics for a successful standalone crystallization of this monohydrate form are:

-

Space Group: Orthorhombic

[1][2] -

Packing: Stabilized by a 3D hydrogen bond network involving a critical water molecule.[1][2]

-

Target R-factor:

Experimental Workflow

The following workflow outlines the decision process for characterizing Ac-Leu-Pro-NH₂, distinguishing between small-molecule profiling and protein co-crystallization.

Figure 1: Experimental workflow for Ac-Leu-Pro-NH₂ diffraction studies, separating small molecule geometric profiling from macromolecular co-crystallography.

Detailed Protocols

Protocol A: Small Molecule Crystallization (Monohydrate Form)

Objective: To grow diffraction-quality crystals of the peptide itself to study bond geometry.

-

Sample Preparation:

-

Dissolve Ac-Leu-Pro-NH₂ in ultrapure deionized water to a concentration of 20 mg/mL .

-

If solubility is poor, add Ethanol (EtOH) dropwise, but do not exceed 20% v/v EtOH.

-

-

Crystallization Setup (Slow Evaporation):

-

Place 500

L of the peptide solution into a clean glass vial (scintillation vial or small test tube). -

Cover the vial with Parafilm®.

-

Pierce the Parafilm with a fine needle (3–5 holes) to allow controlled, slow solvent evaporation.

-

Incubate at Room Temperature (20–22°C) in a vibration-free environment.

-

-

Harvesting:

-

Crystals typically appear as colorless prisms within 3–7 days.

-

Critical Check: Verify crystal integrity under polarized light. Sharp extinction indicates good internal order.

-

Protocol B: Data Collection & Refinement

Objective: To collect high-redundancy data for precise electron density mapping.

-

Mounting:

-

Beamline Settings:

-

Wavelength: Cu K

( -

Oscillation: 0.5° per frame.

-

Distance: Set detector distance to capture reflections up to 0.8 Å resolution.

-

-

Refinement Strategy:

-

Use Direct Methods (SHELXT) for phasing.

-

Refine using Full-matrix least-squares on

. -

Hydrogen Atoms: Place H-atoms in calculated positions but allow the amide and water hydrogens to refine freely if data quality permits (resolution < 0.8 Å).

-

Data Analysis & Validation Standards

When analyzing the electron density map, specific geometric parameters must be verified to confirm the structural identity.

Geometric Parameters Table

Compare your refined structure against these literature-validated standards for the monohydrate form.

| Parameter | Feature | Target Value (Lit.) | Tolerance | Significance |

| Space Group | Symmetry | N/A | Standard orthorhombic packing. | |

| Peptide Bond | Confirm absence of cis isomer. | |||

| Leu Side Chain | Variable | Leucine side chain conformation.[1][2] | ||

| Ring Pucker | Proline Ring | C | N/A | Critical for steric fit in enzymes. |

| Density | Crystal Density | Verifies correct hydration state.[2] |

Structural Logic: Cis/Trans & Puckering

Use the following logic flow to interpret the electron density around the Proline residue.

Figure 2: Logic tree for assigning geometric isomers in Ac-Leu-Pro-NH₂ structures.

Troubleshooting & Optimization

-

Issue: Twinning or Disorder.

-

Cause: The Leu side chain is flexible and can adopt multiple conformations (disorder).

-

Solution: Collect data at Cryogenic temperatures (100 K) to freeze side-chain motion.

-

-

Issue: No Diffraction.

-

Cause: Crystals may be solvates that dehydrate rapidly upon mounting.

-

Solution: Mount crystals quickly using the "Loop" method with a coating of Paratone-N oil to prevent dehydration.

-

-

Issue: Cis-Peptide Bond Identification.

-

Insight: If the electron density map between Leucine and Proline is discontinuous or shows positive difference density (

) near the amide nitrogen, consider modeling the cis isomer as a minor alternate conformation (occupancy refinement).

-

References

-

Puliti, R., Mattia, C. A., & Lilley, T. H. (1992). Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate.[1] Acta Crystallographica Section C: Crystal Structure Communications, 48(4), 709-712.[1]

-

Schnitzer, T., Trapp, N., Fischer, L. M., & Wennemers, H. (2023). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science.

-

Rupp, B. (2009).Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. (General Protocol Reference).

Sources

Application Note: Preparation of N-Acetylleucylprolinamide for High-Resolution NMR Spectroscopy

Abstract

This application note provides a comprehensive guide for the chemical synthesis, purification, and sample preparation of N-Acetylleucylprolinamide for nuclear magnetic resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring high-purity peptide samples for structural and functional studies. This document emphasizes the rationale behind key experimental steps, ensuring both methodological robustness and scientific integrity.

Introduction

N-Acetylleucylprolinamide is a dipeptide derivative that serves as a valuable model system in various biochemical and pharmaceutical studies. Its constrained proline residue and the acetylated N-terminus provide distinct structural features that are of interest in understanding peptide conformation, protein-ligand interactions, and the development of peptidomimetics. High-resolution NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of such molecules in solution.[1][2][3] However, the quality of NMR data is critically dependent on the purity and proper preparation of the sample.[1][4] This guide outlines a systematic approach to obtain high-quality N-Acetylleucylprolinamide suitable for advanced NMR analysis.

Synthesis of N-Acetylleucylprolinamide

The synthesis of N-Acetylleucylprolinamide is achieved through a stepwise peptide coupling strategy.[5] This involves the formation of a peptide bond between N-acetyl-L-leucine and L-prolinamide. The use of protecting groups is essential to prevent unwanted side reactions and ensure the specific formation of the desired peptide bond.[6][][8]

Materials

| Reagent/Material | Grade | Supplier |

| N-α-Fmoc-L-leucine | Synthesis Grade | Major Supplier |

| L-Prolinamide | Synthesis Grade | Major Supplier |

| Acetic Anhydride | Reagent Grade | Major Supplier |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | Major Supplier |

| DIPEA (N,N-Diisopropylethylamine) | Peptide Synthesis Grade | Major Supplier |

| Piperidine | Reagent Grade | Major Supplier |

| Dichloromethane (DCM) | Anhydrous | Major Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous | Major Supplier |

| Diethyl ether | Reagent Grade | Major Supplier |

Synthesis Workflow

Caption: Solution-phase synthesis of N-Acetylleucylprolinamide.

Step-by-Step Synthesis Protocol

Step 1: Preparation of N-Acetyl-L-leucine

-

Dissolve N-α-Fmoc-L-leucine in a 20% solution of piperidine in DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete removal of the Fmoc protecting group.

-

Monitor the deprotection by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

To the resulting free amine of L-leucine, add a mixture of acetic anhydride and DIPEA in DCM.

-

Stir the reaction at room temperature overnight.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain N-acetyl-L-leucine.

Rationale: The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminus, which can be cleanly removed with piperidine.[][9] Acetylation of the free amine with acetic anhydride yields the desired N-acetylated amino acid.

Step 2: Peptide Coupling

-

Dissolve N-acetyl-L-leucine (1.0 eq) and L-prolinamide (1.0 eq) in anhydrous DMF.

-

Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution.[10][11]

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Once the coupling is complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-Acetylleucylprolinamide.

Rationale: HBTU is an efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid of N-acetyl-L-leucine to form an active ester, which then readily reacts with the amine of L-prolinamide to form the peptide bond with minimal racemization.[12][13]

Purification of N-Acetylleucylprolinamide

Purification of the crude product is crucial to remove unreacted starting materials, coupling reagents, and byproducts, which can interfere with NMR analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying peptides due to its high resolving power.[14][15][16][17][18]

Materials

| Reagent/Material | Grade | Supplier |

| Crude N-Acetylleucylprolinamide | - | Synthesized in-house |

| Acetonitrile (ACN) | HPLC Grade | Major Supplier |

| Trifluoroacetic acid (TFA) | HPLC Grade | Major Supplier |

| Deionized Water | 18.2 MΩ·cm | - |

| C18 RP-HPLC Column | Preparative Grade | Major Supplier |

Purification Workflow

Caption: Purification workflow for N-Acetylleucylprolinamide.

Step-by-Step Purification Protocol

-

Dissolve the crude peptide in a minimal amount of a 50:50 mixture of acetonitrile and water.

-

Set up the preparative RP-HPLC system with a C18 column.

-

The mobile phases are typically:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Equilibrate the column with 95% Solvent A and 5% Solvent B.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions using analytical RP-HPLC or LC-MS.

-

Pool the fractions with >95% purity.

-

Freeze the pooled fractions at -80°C and lyophilize to obtain a white, fluffy powder.[19]

Rationale: RP-HPLC separates molecules based on their hydrophobicity.[18] The C18 stationary phase retains the peptide, which is then eluted by an increasing concentration of the organic solvent (acetonitrile). TFA acts as an ion-pairing agent to improve peak shape. Lyophilization removes the water and acetonitrile, yielding a stable, dry powder that is easy to handle and store.[19][20][21][22][23]

NMR Sample Preparation

Meticulous sample preparation is paramount for acquiring high-quality NMR data.[1] This involves precise control over concentration, pH, and the choice of solvent.

Materials

| Reagent/Material | Grade | Supplier |

| Purified N-Acetylleucylprolinamide | >95% purity | Prepared in-house |

| Deuterium Oxide (D2O) | 99.9% D | Major Supplier |

| Deuterated Dimethyl Sulfoxide (DMSO-d6) | 99.9% D | Major Supplier |

| 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) | NMR Standard | Major Supplier |

| High-quality 5 mm NMR tubes | - | Major Supplier |

NMR Sample Preparation Protocol

| Parameter | Recommended Value | Rationale |

| Concentration | 1-5 mM[24][25] | Higher concentrations improve the signal-to-noise ratio, which is crucial for multidimensional NMR experiments. |

| Solvent | 90% H2O / 10% D2O or DMSO-d6[26][27][28][29][30] | The choice of solvent depends on the peptide's solubility and the specific NMR experiments. 10% D2O is required for the field-frequency lock in aqueous samples.[31] DMSO-d6 is a good alternative for peptides with poor water solubility. |

| pH | 4.0 - 7.0[31] | The pH affects the chemical shifts of amide protons and can influence the peptide's conformation. It should be carefully adjusted and kept consistent. |

| Internal Standard | DSS or TSP | Provides a reference for chemical shifts (0 ppm). |

Step-by-Step NMR Sample Preparation

-

Accurately weigh the lyophilized N-Acetylleucylprolinamide to calculate the required volume of solvent for the desired concentration.

-

Transfer the peptide to a clean, dry microcentrifuge tube.

-

Add the appropriate volume of the chosen deuterated solvent (e.g., 90% H2O / 10% D2O).

-

Gently vortex or pipette up and down to dissolve the peptide completely. A brief sonication may be necessary for less soluble peptides.

-

If using an aqueous buffer, adjust the pH using dilute DCl or NaOD.

-

Add a small aliquot of a stock solution of the internal standard (e.g., DSS).

-

Transfer the final solution to a high-quality 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient for the NMR spectrometer's probe (typically ~4 cm).

-

Cap the NMR tube and label it clearly.

Rationale: The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the peptide signals in the 1H NMR spectrum.[26][29] Careful pH control is necessary as the chemical shifts of exchangeable protons are pH-dependent.

Conclusion

The successful acquisition of high-resolution NMR data for N-Acetylleucylprolinamide relies on a systematic and well-executed preparation strategy. By following the detailed protocols for synthesis, purification, and NMR sample preparation outlined in this application note, researchers can consistently produce high-quality samples, leading to reliable and reproducible NMR results for structural and dynamic investigations.

References

- Vertex AI Search.

- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Vertex AI Search. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Sigma-Aldrich. Peptide Coupling Reagents Guide.

- Vertex AI Search. Peptide Lyophilization Protocol: A Step-by-Step Lab Guide.

- Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.

- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.

- BOC Sciences. Protected Peptides: Essential Building Blocks for Research.

- ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews.

- Merck Millipore. NMR Solvents.

- Wikipedia. Peptide synthesis.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Vertex AI Search. Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.

- Vertex AI Search. Peptide Coupling Reagents, More than a Letter Soup.

- Springer Nature Experiments. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides.

- NIH. Protecting Groups in Peptide Synthesis - PubMed.

- Vertex AI Search.

- Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

- AltaBioscience. Peptide solubility and storage.

- GenScript. Peptide Storage and Handling Guidelines.

- Vertex AI Search. HPLC of Peptides and Proteins HPLC of Peptides and Proteins.

- Creative Proteomics. NMR-Based Peptide Structure Analysis.

- Bachem. Handling and Storage Guidelines for Peptides.

- Bioprocess Online.

- AAPPTEC. Handling and Storage of Peptides - FAQ.

- Vertex AI Search.

- Vertex AI Search. peptide nmr.

- SARomics Biostructures. Protein & Peptide NMR Spectroscopy : Practical Aspects.

- Isotope Science / Alfa Chemistry.

- Fluorochem. NMR Solvents.

- Cambridge Isotope Labs. NMR Solvents & Consumables.

- Springer Nature Experiments.

Sources

- 1. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 2. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 肽偶联剂选择指南 [sigmaaldrich.com]

- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 12. jpt.com [jpt.com]

- 13. bachem.com [bachem.com]

- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 15. hplc.eu [hplc.eu]

- 16. pharmtech.com [pharmtech.com]

- 17. harvardapparatus.com [harvardapparatus.com]

- 18. renyi.hu [renyi.hu]

- 19. verifiedpeptides.com [verifiedpeptides.com]

- 20. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 21. genscript.com [genscript.com]

- 22. bachem.com [bachem.com]

- 23. peptide.com [peptide.com]

- 24. nmr-bio.com [nmr-bio.com]

- 25. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 26. merckmillipore.com [merckmillipore.com]

- 27. NMR Deuterated Solvents [bioprocessonline.com]

- 28. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 29. fluorochem.co.uk [fluorochem.co.uk]

- 30. isotope.com [isotope.com]

- 31. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

Navigating the Crucial Step of Peptide Bond Formation: A Guide to Coupling Reagents for Ac-Leu-Pro-NH2 Synthesis

In the landscape of synthetic peptide chemistry, the efficient and stereochemically pure formation of the amide bond is paramount to the success of the endeavor. The synthesis of the dipeptide Ac-Leu-Pro-NH2, while seemingly straightforward, presents a microcosm of the challenges frequently encountered in peptide synthesis, particularly those involving the unique structural constraints of proline. The choice of coupling reagent is a critical determinant of yield, purity, and the preservation of chiral integrity. This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of peptide coupling reagents and their application to the synthesis of Ac-Leu-Pro-NH2, grounded in mechanistic understanding and field-proven protocols.

The Central Challenge: Peptide Bond Formation and the Role of Coupling Reagents

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine, which, under normal conditions, is thermodynamically unfavorable.[1] Coupling reagents are therefore essential to activate the carboxylic acid group of an N-protected amino acid, transforming it into a reactive species that is susceptible to nucleophilic attack by the amino group of the adjacent amino acid or peptide chain.[2] The ideal coupling reagent facilitates rapid and complete acylation while minimizing side reactions, the most notorious of which is the loss of stereochemical integrity at the α-carbon, known as epimerization or racemization.[1]

The synthesis of sequences containing proline, such as Ac-Leu-Pro-NH2, introduces specific challenges. The secondary amine of proline can lead to slower coupling kinetics.[3] Furthermore, dipeptides with a C-terminal proline are particularly susceptible to intramolecular cyclization, forming a stable six-membered ring known as a diketopiperazine (DKP), which truncates the peptide chain.[3] The choice of coupling reagent and reaction conditions must be carefully considered to mitigate these risks.

A Comparative Analysis of Coupling Reagent Classes

Modern peptide synthesis primarily relies on three major classes of in-situ coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates through a distinct mechanism and offers a unique profile of advantages and disadvantages.

Carbodiimides: The Workhorses of Peptide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective and widely used activating agents.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to rearrangement into an unreactive N-acylurea, a common side product.[4] More critically, it can promote the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which is a primary pathway for racemization.[4]

To suppress these side reactions, carbodiimides are almost always used in conjunction with additives.[1]

-

1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the gold-standard additive. It reacts with the O-acylisourea to form a more stable and less racemization-prone OBt active ester.[4] However, anhydrous HOBt is classified as an explosive, limiting its availability and use.

-

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): As a non-explosive alternative to HOBt, Oxyma Pure has gained significant traction. It offers comparable or even superior performance in suppressing racemization and improving coupling efficiency.[5][6]

The combination of DIC with HOBt or Oxyma Pure remains a robust method, particularly when racemization is a concern.[1]

Phosphonium and Aminium/Uronium Salts: The High-Performance Reagents

Developed to overcome the limitations of carbodiimides, phosphonium and aminium/uronium salts are generally more reactive and provide higher coupling efficiencies with lower racemization.[7] These reagents incorporate a leaving group, typically derived from HOBt or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), directly into their structure.[7]

-

Phosphonium Salts (e.g., PyBOP, PyAOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and its HOAt-based counterpart, (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly efficient and generate non-carcinogenic byproducts.[8] They are particularly effective for coupling sterically hindered amino acids.[8]

-

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This class includes some of the most powerful coupling reagents available.

-

HBTU/TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate analogue (TBTU) are highly efficient but can cause guanidinylation of the N-terminal amine if used in excess.[9]

-

HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is one of the most reactive coupling reagents, demonstrating rapid kinetics and low epimerization.[10] It is particularly advantageous for difficult couplings.[11]

-

HCTU: O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) offers a cost-effective alternative to HATU with comparable efficiency.[11]

-

COMU: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt based on Oxyma Pure. It exhibits high reactivity and solubility, requires only one equivalent of base, and has a favorable safety profile.[8]

-

The following table summarizes the key characteristics of these coupling reagents for the synthesis of Ac-Leu-Pro-NH2.

| Coupling Reagent Class | Representative Reagents | Advantages | Disadvantages | Suitability for Ac-Leu-Pro-NH2 |

| Carbodiimides | DIC/Oxyma Pure | Cost-effective, well-established.[1] | Slower reaction rates, potential for N-acylurea formation, requires an additive.[4] | Good, especially with Oxyma Pure to minimize epimerization. |